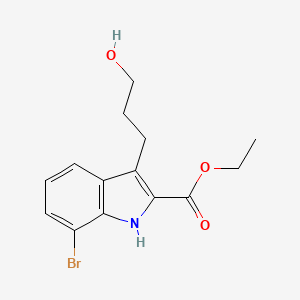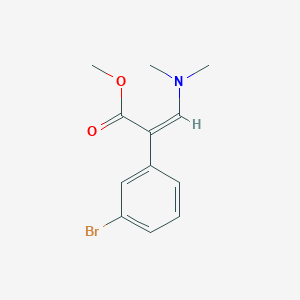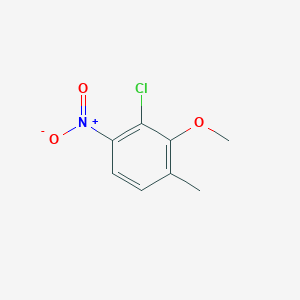
(1R)-1-(4,4-dimethylcyclohexyl)ethan-1-ol
Vue d'ensemble
Description
“(1R)-1-(4,4-dimethylcyclohexyl)ethan-1-ol” is a chemical compound with the CAS number 1423040-72-5 . It has a molecular weight of 156.27 and a molecular formula of C10H20O .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C10H20O . It consists of a cyclohexyl ring with two methyl groups attached to one of the carbons, and an ethan-1-ol group attached to another carbon .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Other physical and chemical properties such as boiling point and storage conditions are not specified .Applications De Recherche Scientifique
Fragrance Material Review
(1R)-1-(4,4-dimethylcyclohexyl)ethan-1-ol has been studied for its use as a fragrance ingredient. It belongs to the Alkyl Cyclic Ketones fragrance structural group. The toxicology and dermatology of such compounds, including skin irritation, mucous membrane irritation, skin sensitization, and genotoxicity data, have been extensively reviewed (Scognamiglio, Letizia, & Api, 2013).
Study in Radiation Physics and Chemistry
Research in radiation physics and chemistry has investigated compounds similar to this compound. For instance, 1,2-dimethylcyclohexane was studied for its behavior when irradiated by ionizing radiation, showing specific stereo-selective reactions (Sakurai, Shiotani, & Ichikawa, 1999).
Synthesis and Chiral Separation
The synthesis of new mesoporous organic-inorganic spheres incorporating similar compounds for chiral separation applications in high-performance liquid chromatography (HPLC) is another area of research. This involves using these materials as chiral stationary phases for effective separation of enantiomers (Zhu, Zhong, Yang, & Li, 2008).
In Catalysis and Chemical Synthesis
Compounds akin to this compound are also used in catalysis and chemical synthesis. Studies have focused on their use in the synthesis of various chemicals, exploring their structural and functional properties (Zachara et al., 2007).
Photocatalysis and Energy Research
Research has been conducted on the use of similar compounds in photocatalysis, particularly in the field of energy, such as in the reduction of CO2 (Bian et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
(1R)-1-(4,4-dimethylcyclohexyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8(11)9-4-6-10(2,3)7-5-9/h8-9,11H,4-7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXBBGBKSFZOCF-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylate](/img/structure/B1429857.png)











